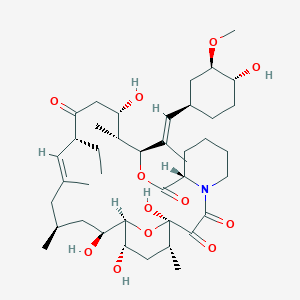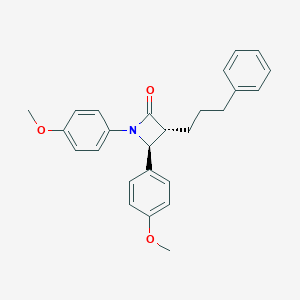
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPPA is a type of azetidinone derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in a range of research areas.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves its ability to interact with various cellular pathways and processes. 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, which may help to slow or stop the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone may have neuroprotective effects, making it a potential candidate for use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone is that it may have variable effects depending on the specific cell type or tissue being studied, which may make it difficult to generalize results across different experimental systems.
Direcciones Futuras
There are several future directions for research involving 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone. One potential area of research is in developing new cancer therapies that incorporate 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone as a key component. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, particularly in the context of neurodegenerative diseases. Finally, there is a need for more research into the potential limitations and drawbacks of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments, in order to better understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves a multi-step process that requires the use of several chemical reagents and techniques. One common method for synthesizing 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde and 3-phenylpropanal with a catalyst such as piperidine. This reaction produces a key intermediate compound, which is then further reacted with various other reagents to form the final 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone product.
Aplicaciones Científicas De Investigación
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been studied extensively for its potential use in various scientific research applications. One area of research where 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has shown promise is in the field of cancer treatment. Studies have shown that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the ability to inhibit the growth and spread of cancer cells, making it a potential candidate for use in developing new cancer therapies.
Propiedades
Número CAS |
148260-92-8 |
|---|---|
Nombre del producto |
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone |
Fórmula molecular |
C26H27NO3 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1 |
Clave InChI |
IMNTVVOUWFPRSB-JWQCQUIFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
Sinónimos |
1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone SCH 48461 SCH-48461 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



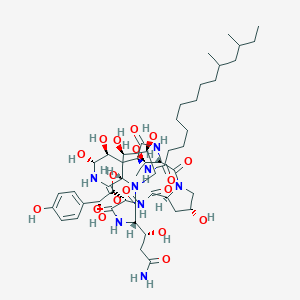
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
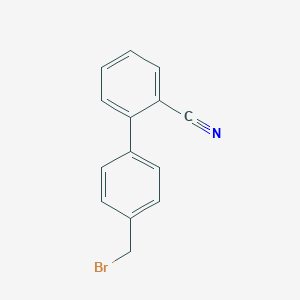
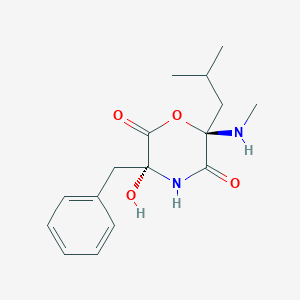
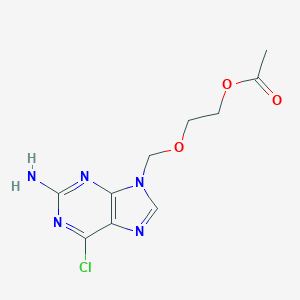
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
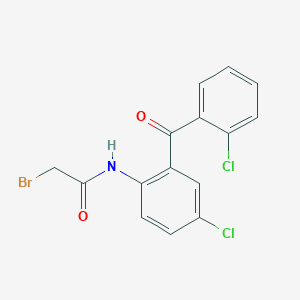

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
